molecular formula C19H18N4O3S B2937858 N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946258-06-6

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2937858
CAS RN: 946258-06-6
M. Wt: 382.44
InChI Key: UIRWFNKZCZSOBY-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an amide, a thiazole ring, and a dihydropyridine ring. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated their potential in antimicrobial and antifungal applications. These compounds have shown weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting the potential of thiazole and pyridine derivatives in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Cytotoxic Evaluation

Studies on substituted sulfonamide Schiff bases have revealed their cytotoxic effects against human breast cancer cell lines. These findings indicate the relevance of thiazole derivatives in cancer research, particularly in the synthesis of compounds with potential chemotherapeutic properties (V. Govindaraj et al., 2021).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the significance of thiazole derivatives in combating tuberculosis, offering a promising approach to developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Electrochromism and Fluorescence

The exploration of thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism showcases the potential of thiazole derivatives in material science. These compounds possess distinctive optical properties, making them suitable for optoelectronic applications and sensing technologies (A. Woodward et al., 2017).

Mechanism of Action

properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-4-6-13(7-5-12)10-21-16(24)9-14-11-27-19(22-14)23-18(26)15-3-2-8-20-17(15)25/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWFNKZCZSOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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